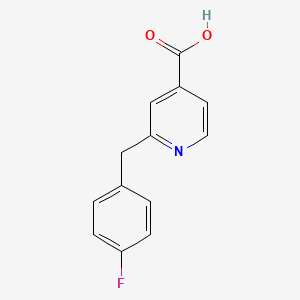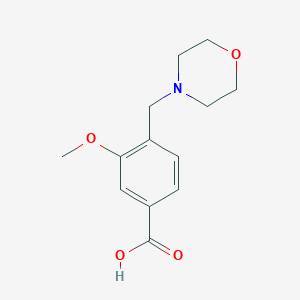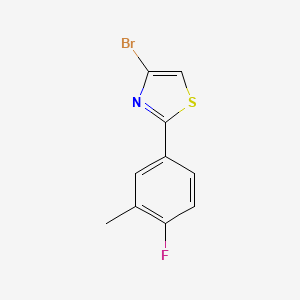![molecular formula C11H15NS B12079848 3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)
3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a 3-methylphenylmethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzyl chloride and azetidine.
Formation of the Sulfanyl Group: The 3-methylbenzyl chloride is reacted with sodium sulfide to form 3-methylbenzyl sulfide.
Azetidine Ring Formation: The 3-methylbenzyl sulfide is then reacted with azetidine under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Applications De Recherche Scientifique
3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the azetidine ring can interact with biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[(Phenyl)methyl]sulfanyl}azetidine: Lacks the methyl group on the phenyl ring.
3-{[(4-Methylphenyl)methyl]sulfanyl}azetidine: Has the methyl group in a different position on the phenyl ring.
3-{[(3-Methylphenyl)methyl]sulfanyl}pyrrolidine: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine is unique due to the specific positioning of the methyl group on the phenyl ring and the presence of the azetidine ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H15NS |
|---|---|
Poids moléculaire |
193.31 g/mol |
Nom IUPAC |
3-[(3-methylphenyl)methylsulfanyl]azetidine |
InChI |
InChI=1S/C11H15NS/c1-9-3-2-4-10(5-9)8-13-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 |
Clé InChI |
AQESDVAARUXUTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CSC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)

![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-](/img/structure/B12079814.png)
![Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate](/img/structure/B12079831.png)

![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)


![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)

